molecular formula C15H22ClNO B5030388 1-[4-(allyloxy)benzyl]piperidine hydrochloride

1-[4-(allyloxy)benzyl]piperidine hydrochloride

Cat. No. B5030388
M. Wt: 267.79 g/mol
InChI Key: JWIIPVOAPGLTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(allyloxy)benzyl]piperidine hydrochloride, also known as A-86929, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

1-[4-(allyloxy)benzyl]piperidine hydrochloride acts as a partial agonist at dopamine D1 receptors, which are G protein-coupled receptors that are widely distributed in the brain. Upon binding to the receptor, 1-[4-(allyloxy)benzyl]piperidine hydrochloride induces a conformational change that activates the G protein, leading to the activation of downstream signaling pathways. This results in an increase in intracellular cAMP levels, which is a key second messenger involved in many cellular processes.
Biochemical and Physiological Effects:
1-[4-(allyloxy)benzyl]piperidine hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its rewarding effects. 1-[4-(allyloxy)benzyl]piperidine hydrochloride has also been found to enhance cognitive function and improve memory retention in animal models. Additionally, 1-[4-(allyloxy)benzyl]piperidine hydrochloride has been shown to have neuroprotective effects and may have potential therapeutic applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[4-(allyloxy)benzyl]piperidine hydrochloride has several advantages for lab experiments. It is a selective dopamine D1 receptor agonist, which allows for the specific activation of this receptor subtype. It is also relatively stable and has a long half-life, which makes it suitable for in vivo experiments. However, 1-[4-(allyloxy)benzyl]piperidine hydrochloride has some limitations, such as its poor solubility in water and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for research involving 1-[4-(allyloxy)benzyl]piperidine hydrochloride. One area of interest is the development of new compounds that are more selective and potent than 1-[4-(allyloxy)benzyl]piperidine hydrochloride. Another area of research is the investigation of the role of dopamine D1 receptors in various psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, 1-[4-(allyloxy)benzyl]piperidine hydrochloride may have potential therapeutic applications in neurodegenerative diseases, and further research is needed to explore this possibility.
Conclusion:
In conclusion, 1-[4-(allyloxy)benzyl]piperidine hydrochloride is a chemical compound that has been widely used in scientific research. Its selective activation of dopamine D1 receptors has made it a valuable tool for studying the dopamine system in the brain. 1-[4-(allyloxy)benzyl]piperidine hydrochloride has various biochemical and physiological effects and has potential therapeutic applications in neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to develop new compounds with improved selectivity and potency.

Synthesis Methods

The synthesis of 1-[4-(allyloxy)benzyl]piperidine hydrochloride involves the reaction of 4-allyloxybenzyl chloride with piperidine in the presence of a base. The resulting product is then purified by recrystallization to obtain 1-[4-(allyloxy)benzyl]piperidine hydrochloride. This method has been reported in several research papers and has been found to be efficient and reproducible.

Scientific Research Applications

1-[4-(allyloxy)benzyl]piperidine hydrochloride has been extensively used in scientific research as a tool to study the dopamine system in the brain. It has been found to selectively activate dopamine D1 receptors, which are known to play a key role in reward-related behaviors. 1-[4-(allyloxy)benzyl]piperidine hydrochloride has also been used to investigate the role of dopamine D1 receptors in drug addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

1-[(4-prop-2-enoxyphenyl)methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-12-17-15-8-6-14(7-9-15)13-16-10-4-3-5-11-16;/h2,6-9H,1,3-5,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIIPVOAPGLTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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